

Disperse Orange 30: A Technical Guide on Toxicological and Ecotoxicological Data

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Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B15552608

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Introduction

Disperse Orange 30 (CAS No. 12223-23-3) is a monoazo disperse dye used in the textile industry for coloring synthetic fibers. As with many industrial chemicals, understanding its toxicological and ecotoxicological profile is crucial for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available data on **Disperse Orange 30**, focusing on its toxicological properties, environmental fate, and the methodologies used for its assessment. Due to a notable lack of extensive publicly available experimental data for this specific dye, this guide also outlines standardized testing protocols that are applicable for its evaluation.

Toxicological Data

The toxicological data for **Disperse Orange 30** is primarily qualitative, with a significant emphasis on its potential as a skin sensitizer. Quantitative data for acute toxicity is limited and, in some cases, derived from preparations containing the dye rather than the pure substance.

Acute Toxicity

There is limited specific data on the acute toxicity of pure **Disperse Orange 30**. One available source indicates an acute oral LD50 for a product containing **Disperse Orange 30**.

Table 1: Acute Toxicity of **Disperse Orange 30**

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	800 mg/kg	[1]

Note: This value is for a formulation containing **Disperse Orange 30** and may not reflect the toxicity of the pure substance.

Irritation and Sensitization

Disperse Orange 30 is classified as a skin and eye irritant and a skin sensitizer.[2] Allergic contact dermatitis has been reported in textile workers exposed to this dye.[3]

Table 2: Irritation and Sensitization Data for **Disperse Orange 30**

Endpoint	Result	Reference
Skin Irritation	Causes skin irritation	[2]
Eye Irritation	Causes serious eye irritation	[2]
Skin Sensitization	May cause an allergic skin reaction	[2]

Genotoxicity and Carcinogenicity

Safety data sheets for **Disperse Orange 30** state that it shall not be classified as a germ cell mutagen or carcinogenic.[2] However, specific experimental data from standard assays like the Ames test or chromosome aberration tests for **Disperse Orange 30** are not readily available in the public domain. A study on the related Disperse Orange 1 showed it induced DNA damage and cytotoxic effects.[4]

Ecotoxicological Data

The ecotoxicological profile of **Disperse Orange 30** has been estimated using Quantitative Structure-Activity Relationship (QSAR) models. These theoretical values provide an indication of its potential environmental impact.

Table 3: Ecotoxicity of **Disperse Orange 30** (QSAR Data)

Test Organism	Endpoint	Value	Reference
Pimephales promelas (Fish)	96-hour LC50	0.0675 mg/L	[5]
Daphnia magna (Crustacean)	48-hour EC50	Not specified, but Disperse Blue 823 (a related dye) had an EC50 of 0.0820 mg/L	[5]

Persistence and Degradability

Information on the biodegradability of **Disperse Orange 30** is scarce. Generally, disperse dyes are known for their persistence in the environment.

Bioaccumulation

There is no specific experimental data available for the bioconcentration factor (BCF) of **Disperse Orange 30**.

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies specifically on **Disperse Orange 30** are not available in the reviewed literature. Therefore, this section outlines the principles of standard OECD guidelines that would be followed to generate such data.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with the use of a minimal number of animals. Animals are dosed at one of three fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the test (survival or death of the animals) determines the next step of the procedure. The test allows for the classification of the substance into one of five toxicity classes based on the LD50 value.

Skin Irritation/Corrosion (OECD 404)

The potential for skin irritation or corrosion is assessed following OECD Guideline 404. A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit) for a fixed period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and an overall classification of irritant or non-irritant is made.^[6]

Eye Irritation/Corrosion (OECD 405)

The acute eye irritation or corrosion potential is evaluated according to OECD Guideline 405. A single dose of the test substance (0.1 mL or 0.1 g) is applied to the conjunctival sac of one eye of an experimental animal (usually a rabbit), with the other eye serving as a control.^[7] The eyes are examined at 1, 24, 48, and 72 hours after application, and lesions of the cornea, iris, and conjunctiva are scored. The reversibility of any observed effects is also assessed.^[8]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is a common method for assessing skin sensitization potential. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabelled substance, and a stimulation index is calculated. A substance is classified as a sensitizer if the stimulation index exceeds a certain threshold.

Ready Biodegradability (OECD 301)

A suite of methods under OECD Guideline 301 can be used to assess the ready biodegradability of a chemical.^[9] These tests measure the conversion of the test substance to carbon dioxide by microorganisms in an aqueous medium over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical CO₂ production (typically >60%) within a 10-day window.^[10]

Aquatic Toxicity - *Daphnia magna* (OECD 202)

The acute immobilization test with *Daphnia magna* is a standard method for determining the toxicity of chemicals to aquatic invertebrates. Young daphnids are exposed to a range of

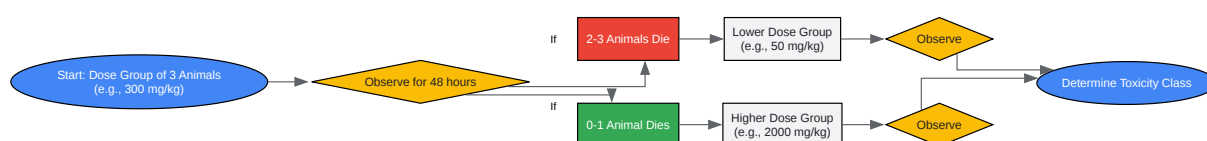
concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Aquatic Toxicity - Fish (OECD 203)

The acute toxicity to fish is typically determined over a 96-hour exposure period. Fish are exposed to various concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the fish) is then calculated.^[11]

Visualizations

The following diagrams illustrate the general workflows for key toxicological and ecotoxicological assessments.



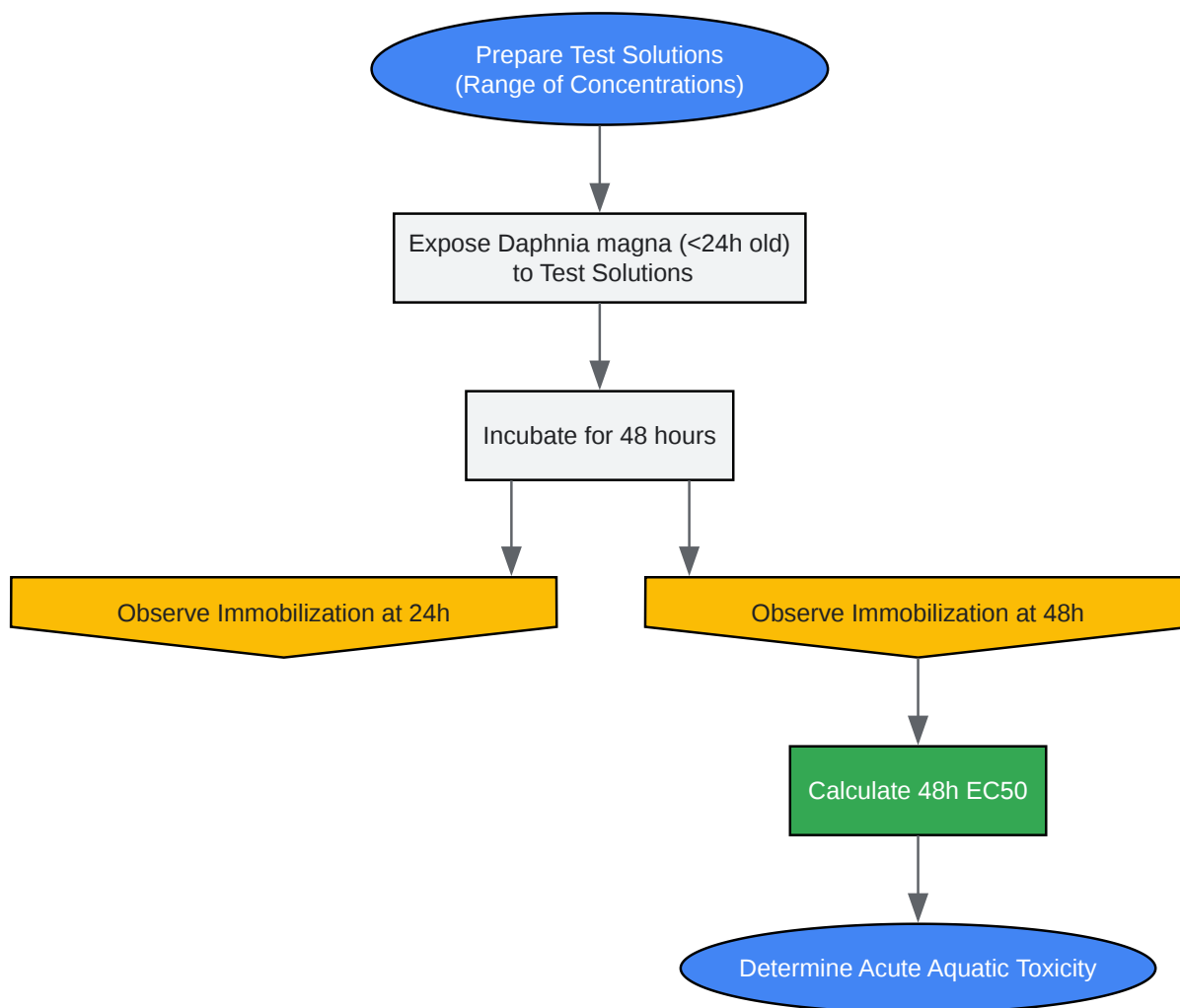
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Acute Oral Toxicity (OECD 423) Workflow



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Skin Irritation (OECD 404) Workflow



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Daphnia magna Acute Toxicity (OECD 202) Workflow

Conclusion

The available data on the toxicological and ecotoxicological properties of **Disperse Orange 30** is limited, with a primary focus on its skin and eye irritation and skin sensitization potential. Quantitative data on acute toxicity is sparse, and information on genotoxicity, carcinogenicity, and chronic toxicity is largely based on qualitative statements in safety data sheets. Ecotoxicological data is mainly derived from theoretical models, indicating a potential for high aquatic toxicity. The absence of detailed public experimental studies highlights a significant data gap for this widely used dye. The standardized OECD protocols described provide a framework for generating the necessary data to perform a comprehensive risk assessment of

Disperse Orange 30. Further research is warranted to fully characterize the human health and environmental risks associated with this substance.

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